Cas no 1806746-16-6 (Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)

Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate
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- インチ: 1S/C9H6F4INO3/c1-17-8(16)7-6(14)5(18-9(11,12)13)2-4(3-10)15-7/h2H,3H2,1H3
- InChIKey: DNJGJMYHVYLIFG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)OC)N=C(CF)C=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 48.4
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029087193-1g |
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate |
1806746-16-6 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報
Methyl 6-(Fluoromethyl)-3-Iodo-4-(Trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806746-16-6): An Overview
Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806746-16-6) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its pyridine core, substituted with a fluoromethyl group, an iodo group, and a trifluoromethoxy group, along with a methyl ester functionality. The combination of these substituents imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of novel pharmaceuticals.
The synthesis of Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly routes for its production. For instance, the use of transition-metal-catalyzed cross-coupling reactions has been particularly effective in introducing the iodo and trifluoromethoxy groups onto the pyridine ring. These methods not only enhance the yield but also reduce the formation of by-products, thereby improving the overall efficiency of the synthesis process.
In terms of its chemical properties, Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate exhibits high stability under a variety of conditions. The presence of the trifluoromethoxy group significantly enhances its lipophilicity, which is crucial for its potential use in drug development. Additionally, the iodo group provides a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities. The fluoromethyl group, on the other hand, can influence the compound's metabolic stability and pharmacokinetic properties.
One of the key areas where Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate has shown promise is in the development of anticancer agents. Recent studies have demonstrated that compounds derived from this scaffold exhibit potent antiproliferative activity against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound were effective in inhibiting the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Moreover, Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate has been explored as a potential lead compound for the development of antiviral agents. Research conducted at several academic institutions has shown that certain derivatives exhibit strong antiviral activity against influenza viruses and other respiratory pathogens. The unique combination of functional groups in this compound allows it to interact with viral proteins in ways that disrupt their function, thereby inhibiting viral replication.
In addition to its potential therapeutic applications, Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate has also been studied for its use as a probe molecule in chemical biology research. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding protein function and interactions within cellular pathways. For instance, researchers have used this compound to investigate the role of certain enzymes in metabolic processes and signal transduction pathways.
The safety profile of Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate is another important aspect that has been extensively evaluated. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, like any new chemical entity, it is essential to conduct comprehensive toxicological assessments to ensure its safety before advancing to clinical trials.
In conclusion, Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806746-16-6) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile functional groups make it an attractive starting point for the synthesis of novel drugs with diverse biological activities. Ongoing research continues to uncover new insights into its properties and potential uses, further highlighting its significance in the field.
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